molecular formula C13H13ClO2 B2448790 ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate CAS No. 2044872-34-4

ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate

Cat. No.: B2448790
CAS No.: 2044872-34-4
M. Wt: 236.7
InChI Key: ZQDYBKBOQXPBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate typically involves the cyclopropanation of an indene derivative followed by chlorination and esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and chlorinating agents like thionyl chloride. The esterification step is usually carried out using ethanol in the presence of an acid catalyst .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol .

Scientific Research Applications

Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloro and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chloro group and an ethyl ester makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .

Properties

IUPAC Name

ethyl 4-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c1-2-16-13(15)12-10-6-7-5-8(14)3-4-9(7)11(10)12/h3-5,10-12H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDYBKBOQXPBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C3=C(C2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.